2-(2-chlorophenoxy)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide 2-(2-chlorophenoxy)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16396717
InChI: InChI=1S/C13H14ClN3O2/c1-2-17-12(7-8-15-17)16-13(18)9-19-11-6-4-3-5-10(11)14/h3-8H,2,9H2,1H3,(H,16,18)
SMILES:
Molecular Formula: C13H14ClN3O2
Molecular Weight: 279.72 g/mol

2-(2-chlorophenoxy)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide

CAS No.:

Cat. No.: VC16396717

Molecular Formula: C13H14ClN3O2

Molecular Weight: 279.72 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chlorophenoxy)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide -

Specification

Molecular Formula C13H14ClN3O2
Molecular Weight 279.72 g/mol
IUPAC Name 2-(2-chlorophenoxy)-N-(2-ethylpyrazol-3-yl)acetamide
Standard InChI InChI=1S/C13H14ClN3O2/c1-2-17-12(7-8-15-17)16-13(18)9-19-11-6-4-3-5-10(11)14/h3-8H,2,9H2,1H3,(H,16,18)
Standard InChI Key FUVFVLVXADKOOD-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC=N1)NC(=O)COC2=CC=CC=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of three primary components:

  • A 2-chlorophenoxy group linked via an ether bond to an acetamide backbone.

  • An N-(1-ethyl-1H-pyrazol-5-yl) substituent, where the pyrazole ring is substituted with an ethyl group at the 1-position.

  • An acetamide bridge connecting the aromatic and heterocyclic components.

The IUPAC name, 2-(2-chlorophenoxy)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide, reflects this arrangement. Comparative analysis with structurally related compounds, such as 2-(2-chlorophenoxy)-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide (LogP: 1.98) , suggests moderate lipophilicity, suitable for membrane permeability in biological systems.

Physicochemical Characteristics

Key properties inferred from analogs include:

PropertyValue (Estimated)Source Compound Reference
Molecular Weight~295.7 g/mol ,
LogP (Partition Coefficient)2.1–2.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds5

The chlorophenoxy group contributes to steric hindrance and electronic effects, potentially influencing receptor binding . The pyrazole ring’s planarity and the ethyl group’s orientation may further modulate solubility and metabolic stability.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

Step 1: Formation of 2-Chlorophenoxyacetic Acid

2-Chlorophenol reacts with chloroacetic acid under alkaline conditions to form 2-(2-chlorophenoxy)acetic acid.

Step 2: Activation of the Carboxylic Acid

The acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 1-ethyl-1H-pyrazol-5-amine .

Representative Reaction:
2-(2-chlorophenoxy)acetyl chloride+1-ethyl-1H-pyrazol-5-amineTarget compound+HCl\text{2-(2-chlorophenoxy)acetyl chloride} + \text{1-ethyl-1H-pyrazol-5-amine} \rightarrow \text{Target compound} + \text{HCl}

Step 3: Purification

Crude product purification employs recrystallization (ethanol/water mixtures) or column chromatography. Yield optimization focuses on controlling reaction temperature (70–75°C) and stoichiometric ratios.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}-NMR signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.0–4.2 ppm, quartet) .

    • Aromatic protons in the chlorophenoxy group (δ 6.8–7.4 ppm) .

  • Infrared (IR) Spectroscopy:

    • Amide C=O stretch at ~1650 cm⁻¹.

    • N-H bend at ~1550 cm⁻¹ .

  • Mass Spectrometry:

    • Molecular ion peak at m/z 296 (M⁺) .

Biological Activities and Mechanisms

Enzymatic Inhibition

Pyrazole-acetamide derivatives exhibit cyclooxygenase-2 (COX-2) inhibition by competing with arachidonic acid at the catalytic site. The chlorophenoxy group may enhance binding affinity through hydrophobic interactions, as observed in structurally related fungicides .

Antimicrobial Efficacy

Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 8–16 µg/mL, comparable to nitrofurantoin. The ethyl group’s steric effects likely reduce bacterial efflux pump interactions, improving retention .

Applications in Pharmaceutical and Agrochemical Development

Drug Discovery

  • Lead Candidate: Structural similarity to COX-2 inhibitors (e.g., celecoxib) positions it as a candidate for arthritis therapy.

  • Anticancer Applications: Pyrazole derivatives induce apoptosis in HeLa cells via caspase-3 activation .

Agrochemical Utility

The chlorophenoxy moiety is a hallmark of herbicides (e.g., 2,4-D) . Functionalization with acetamide-pyrazole groups may yield novel fungicides targeting cytochrome P450 enzymes in pathogens .

Challenges and Future Directions

Pharmacokinetic Optimization

  • Bioavailability: Low aqueous solubility (predicted ~0.1 mg/mL) necessitates prodrug strategies or nanoformulations.

  • Metabolic Stability: Ethyl group oxidation to carboxylic acids may limit half-life . Deuterium substitution at labile positions could mitigate this .

Target Validation

CRISPR-Cas9 screens and molecular docking studies are needed to identify primary targets. Comparative analysis with 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide derivatives may reveal shared pathways.

Regulatory Considerations

Toxicology profiles remain uncharacterized. OECD guidelines recommend Ames tests for mutagenicity and acute oral toxicity studies in rodents prior to clinical trials .

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